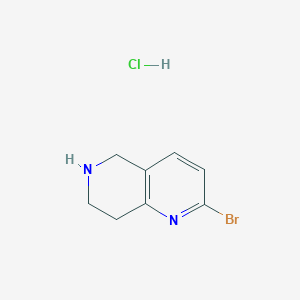

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Description

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS: 944709-52-8) is a halogenated heterocyclic compound featuring a bromine substituent at the 2-position of the 1,6-naphthyridine core. Its molecular formula is C₈H₁₀BrClN₂, and it is commonly utilized as a synthetic intermediate in pharmaceutical and agrochemical research. The hydrochloride salt form enhances its solubility and stability, making it suitable for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing complex molecules .

Properties

IUPAC Name |

2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRWJGOHICFFOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves the bromination of 5,6,7,8-tetrahydro-1,6-naphthyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthyridines, while coupling reactions can produce biaryl or diaryl derivatives .

Scientific Research Applications

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds, including anticancer and antiviral agents.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various assays and studies.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can facilitate binding to these targets through halogen bonding or other interactions, thereby modulating their activity .

Comparison with Similar Compounds

Positional Isomers and Halogen Variants

The position of the halogen (bromine or chlorine) and the substitution pattern on the naphthyridine ring significantly influence reactivity, physicochemical properties, and applications. Below is a comparative analysis of key analogs:

Substituent Effects

- 6-Ethyl Substitution: 3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 1293917-21-1) has a similarity score of 0.95 to the parent 3-bromo compound.

- Benzyl Substitution : 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine introduces steric bulk, which may hinder certain reactions but stabilize intermediates in multi-step syntheses .

Functional Group Variations

- Nitro Derivatives : 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride (CAS: 1187928-81-9) features an electron-withdrawing nitro group, altering electronic properties and enabling applications in electrophilic substitution reactions .

Commercial Availability and Purity

- 2-Bromo Hydrochloride : Available in 1g, 100mg, and 250mg quantities with >95% purity (BLD Pharm Ltd.) .

- 3-Bromo Hydrochloride : Purity ≥95% (Combi-Blocks), priced higher due to demand in medicinal chemistry .

- Chloro Analogs : Typically cheaper and stocked in larger quantities (e.g., 2-chloro hydrochloride at 98% purity) .

Biological Activity

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS No. 1384265-53-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews existing research on its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C8H10BrClN2

- Molecular Weight : 249.54 g/mol

- Appearance : White to yellow solid

- Purity : ≥95%

Antimicrobial Activity

Studies have indicated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine have shown effective inhibition against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis and cell wall integrity.

Anticancer Properties

Research has also explored the anticancer potential of naphthyridine derivatives. A study highlighted that certain naphthyridine compounds demonstrated cytotoxic effects against cancer cell lines such as HeLa and HCT116. The proposed mechanism includes the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | HeLa | 12.5 |

| 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | HCT116 | 15.3 |

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cells, potentially providing therapeutic benefits in neurodegenerative diseases.

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of various enzymes involved in disease pathways:

- VEGFR-2 Kinase : Inhibition of this receptor tyrosine kinase is crucial in cancer therapy due to its role in angiogenesis.

| Enzyme | IC50 (µM) |

|---|---|

| VEGFR-2 | 1.46 |

Interaction with Receptors

The compound may interact with multiple receptors in the body, influencing cellular responses that could lead to therapeutic effects.

Study on Antimicrobial Activity

In a controlled study involving several bacterial strains (e.g., E. coli, Staphylococcus aureus), it was observed that 2-bromo derivatives exhibited a significant zone of inhibition compared to standard antibiotics. This highlights the potential of these compounds as alternative antimicrobial agents.

Clinical Implications in Cancer Treatment

A recent clinical trial assessed the efficacy of naphthyridine derivatives in patients with colorectal cancer. Results showed a reduction in tumor size and improved survival rates among patients treated with these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.